Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate: is a chemical compound belonging to the pyrrolopyrazine class This compound is characterized by its unique structure, which includes a pyrrolopyrazine core with a chloro substituent at the 1-position and an ethyl carboxylate group at the 7-position
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have exhibited a wide range of biological activities .
Mode of Action
The compound belongs to the pyrrolopyrazine class, which has shown various biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown antibacterial, antifungal, and antiviral activities .
Result of Action
Pyrrolopyrazine derivatives have shown various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable pyrrole derivative with a chlorinated pyrazine derivative under specific reaction conditions, such as the presence of a strong base or acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro or carboxylate positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical structures, which can be used in further research and development.
Biology: In biological research, this compound has shown potential as a tool for studying various biological processes. Its derivatives can be used to probe enzyme activities, receptor binding, and other biochemical pathways.
Medicine: The medical applications of this compound include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, including antibacterial, antifungal, and antiviral activities.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including the creation of advanced materials with specific functionalities.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.
Chlorinated pyrazines: These compounds contain a chloro substituent but may lack the pyrrolo group or have different positions for the substituents.
Uniqueness: Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate is unique due to its specific combination of the pyrrolopyrazine core, chloro substituent, and ethyl carboxylate group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-5-8-9(11)12-3-4-13(8)6-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMDSIQNMRCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CN=C(C2=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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